

An In-depth Technical Guide to the PKG-Targeting Drug G1

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Compound of Interest

Compound Name: PKG drug G1

Cat. No.: B2889782

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Abstract

Drug G1 is a novel small molecule compound that functions as a potent antihypertensive agent through a unique mechanism of action: the oxidative activation of cGMP-dependent protein kinase α (PKG α). By selectively targeting a specific cysteine residue on PKG α , G1 induces a cGMP-independent activation of the enzyme, leading to vasodilation and a subsequent reduction in blood pressure. This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of G1, along with a summary of key experimental data and detailed protocols for its characterization.

Introduction

Arterial hypertension is a major global health concern, and the development of novel antihypertensive therapies with distinct mechanisms of action is of significant interest. The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/PKG signaling pathway is a critical regulator of vascular tone. While many existing therapies target the upstream components of this pathway, drug G1 represents a new class of antihypertensives that directly activates PKG α . This activation is achieved not through the canonical cGMP-binding mechanism but via an oxidative modification, offering a potentially more targeted therapeutic approach.

Structure and Physicochemical Properties of G1

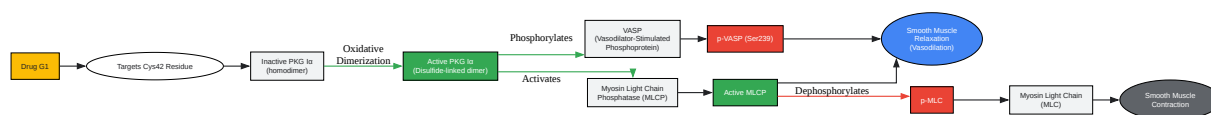
G1 is a small molecule with the following properties:

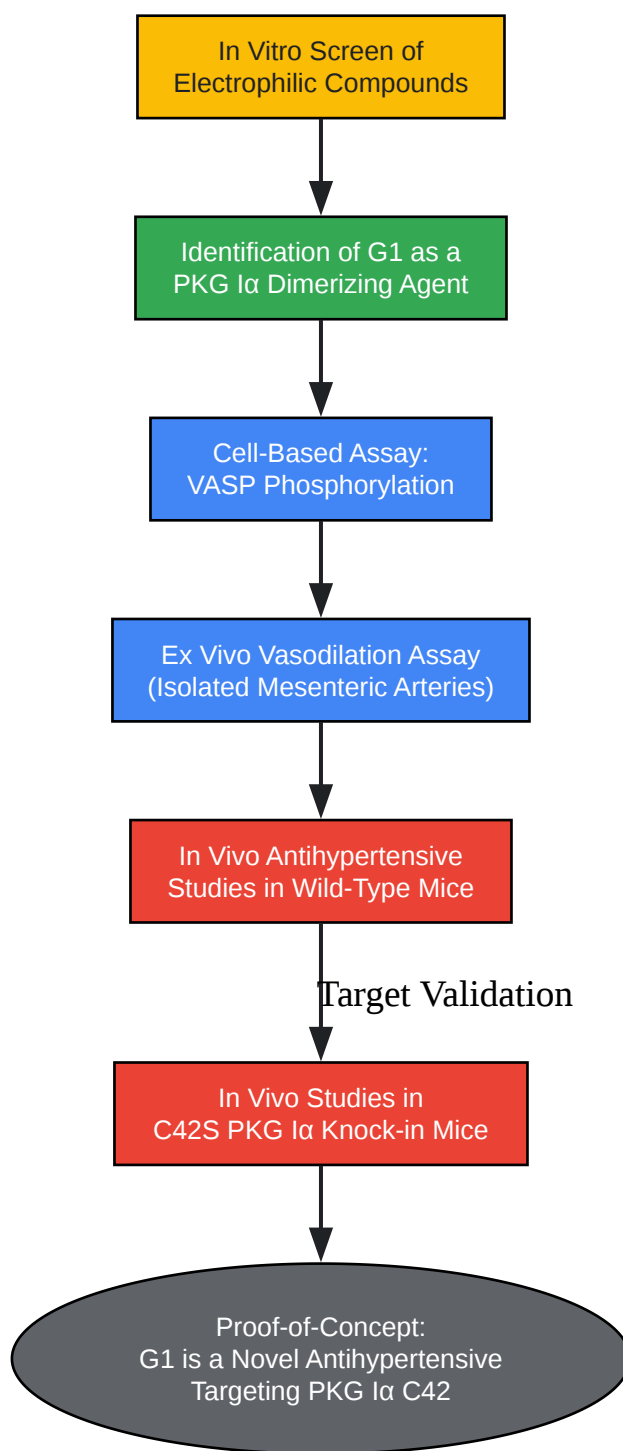
Property	Value
Molecular Formula	C ₁₃ H ₁₁ N ₃ OS
Molecular Weight	257.31 g/mol
CAS Number	374703-78-3
Appearance	Light brown to reddish-brown solid
Chemical Structure	<chem>O=C(/C(N1)=C/C2=C(C)NC3=C2C=CC=C3)NC1=S</chem>

Mechanism of Action: Oxidative Activation of PKG Iα

The primary molecular target of G1 is the cysteine-42 (C42) residue of the PKG Iα enzyme. G1 functions as a "soft" electrophile, selectively reacting with the thiol group of C42. This interaction leads to the formation of an intermolecular disulfide bond between the two subunits of the PKG Iα homodimer. This covalent modification induces a conformational change in the enzyme, resulting in its activation, independent of the presence of cGMP. This cGMP-independent activation of PKG Iα subsequently triggers downstream signaling cascades that lead to vasodilation.

Signaling Pathway of G1-Mediated PKG Iα Activation and Vasodilation





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- To cite this document: BenchChem. [An In-depth Technical Guide to the PKG-Targeting Drug G1]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2889782#structure-and-function-of-pkg-drug-g1\]](https://www.benchchem.com/product/b2889782#structure-and-function-of-pkg-drug-g1)

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